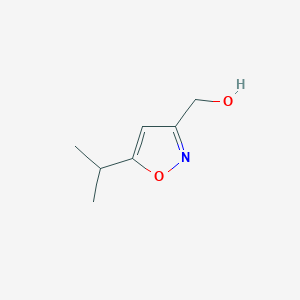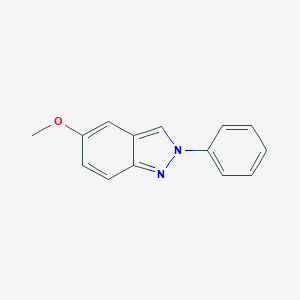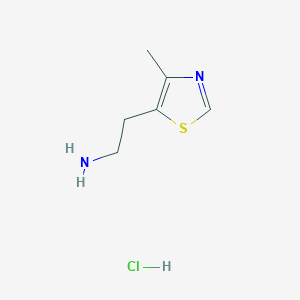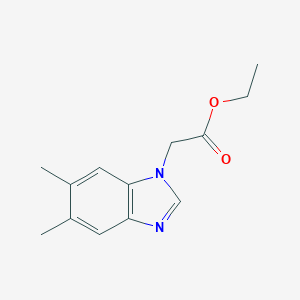
2-(2-aminoethoxy)acetic Acid
説明
“2-(2-aminoethoxy)acetic Acid” is an amino acid . The molecular formula is C4H9NO3 . It is also known by other names such as (2-Amino-ethoxy)-acetic acid, 5-amino-3-oxapentanoic acid, and aminoethoxyacetic acid .
Synthesis Analysis
The synthesis of “2-(2-aminoethoxy)acetic Acid” derivatives involves converting 2-(2-(2-chloroethoxy)ethoxy)-ethanol to an azide derivative. This derivative is then reacted with triphenylphosphine, followed by reaction with water. Sodium carbonate and R-Cl are added to obtain an R-derivative, where R is selected from the group consisting of allyloxycarbonyl, fluorenyl-methoxycarbonyl, tertbutyloxycarbonyl, and benzyloxycarbonyl. The R-derivative is then oxidized with 2,2,6,6-tetramethyl-1-piperidinyloxy to give the (2-(2-aminoethoxy)ethoxy) acetic acid derivative .
Molecular Structure Analysis
The molecular structure of “2-(2-aminoethoxy)acetic Acid” is represented by the InChI string: InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) and the Canonical SMILES string: C(COCC(=O)O)N .
Chemical Reactions Analysis
The amine group in “2-(2-aminoethoxy)acetic Acid” is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-aminoethoxy)acetic Acid” is 119.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 .
科学的研究の応用
Biotechnological Applications
Enhanced Biological Phosphorus Removal : A study by Hood & Randall (2001) explored the response of enhanced biological phosphorus removal biomass to organic substrates, including volatile fatty acids and amino acids. This research highlights the biotechnological potential of amino acids in wastewater treatment processes.
Pesticide Sensitive Membrane Electrode : Khan & Akhtar (2011) investigated the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite used in a pesticide-sensitive membrane electrode. This study demonstrates the use of amino acid derivatives in environmental monitoring tools Khan & Akhtar (2011).
Chemical Synthesis and Material Science
Cross-linking Reagents for Liposomes : Frisch, Boeckler, & Schuber (1996) synthesized new thiol-reactive heterobifunctional reagents, including derivatives of amino acids, for coupling peptides to liposomes. This research points to the significance of amino acid derivatives in the field of biochemical conjugation and drug delivery systems Frisch, Boeckler, & Schuber (1996).
Crystal Structures in Organic Chemistry : Byriel, Lynch, Smith, & Kennard (1991) focused on the crystal structures of carboxylic-acids, including phenoxy acetic acid derivatives. This research underscores the role of amino acids in understanding the structural aspects of organic compounds Byriel et al. (1991).
Medical and Pharmaceutical Research
Synthesis of Pharmaceuticals : Ghoshal & Patel (2021) developed an electrochemical method for the synthesis of 2-aminobenzoxazole using acetic acid, demonstrating the pharmaceutical application of acetic acid derivatives in synthesizing medically relevant compounds Ghoshal & Patel (2021).
Antioxidant and Enzyme Inhibitory Studies : Ikram et al. (2015) studied the antioxidant properties and xanthine oxidase inhibitory activities of amino acid derivatives, highlighting their potential in developing new therapeutic agents Ikram et al. (2015).
特性
IUPAC Name |
2-(2-aminoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRLUBOJIGSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457492 | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethoxy)acetic Acid | |
CAS RN |
10366-71-9 | |
| Record name | 2-Aminoethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOETHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



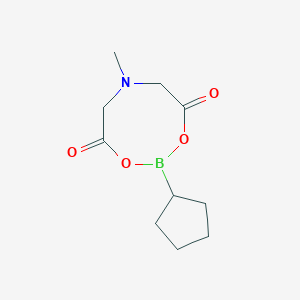

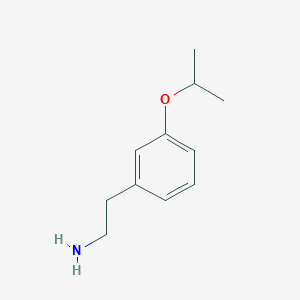
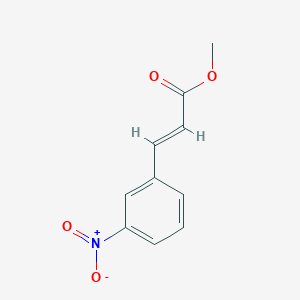
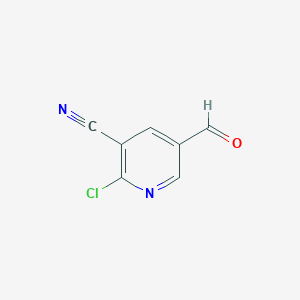
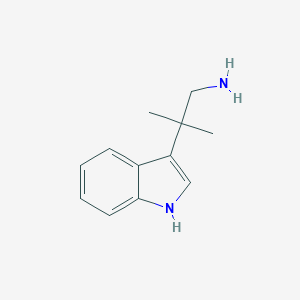
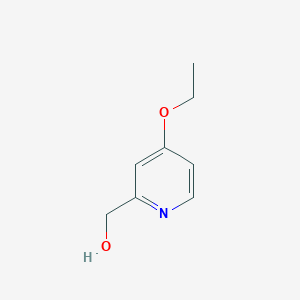
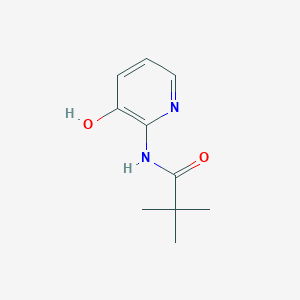
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

